molecular formula C19H19NO6 B4669008 3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No. B4669008
M. Wt: 357.4 g/mol
InChI Key: JMUFPHXUHXPEBJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as methoxetamine, is a synthetic dissociative drug that has gained popularity in recent years. Methoxetamine is a derivative of ketamine, a well-known dissociative anesthetic drug. Methoxetamine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

Methoxetamine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It also acts as an agonist of the sigma-1 receptor. The NMDA receptor is involved in learning, memory, and pain perception, while the sigma-1 receptor is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
Methoxetamine has been found to produce dissociative and hallucinogenic effects. It has also been found to produce analgesic effects and to have potential as a treatment for chronic pain. Methoxetamine has been found to affect the activity of neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-onee in scientific research is that it has a relatively short duration of action, allowing for easier control of experimental conditions. However, one limitation is that it is a relatively new drug and there is still much to be learned about its effects and potential therapeutic uses.

Future Directions

Future research on 3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-onee could focus on further elucidating its mechanism of action and potential therapeutic uses. It could also focus on developing safer and more effective analogs of 3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-onee for use in clinical settings. Additionally, research could be conducted on the long-term effects of 3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-onee use and potential risks associated with its use.

Scientific Research Applications

Methoxetamine has been used in scientific research to study its potential therapeutic uses. It has been found to have potential as a treatment for depression, anxiety, and post-traumatic stress disorder. Methoxetamine has also been studied for its potential use in treating chronic pain and addiction.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-22-17-8-12(9-18(23-2)19(17)24-3)14(21)6-7-20-13-4-5-15-16(10-13)26-11-25-15/h4-10,20H,11H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUFPHXUHXPEBJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
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3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
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3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
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3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Reactant of Route 5
3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Reactant of Route 6
3-(1,3-benzodioxol-5-ylamino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.